molecular formula C13H19NO2 B2461822 Tert-butyl 3-amino-4-ethylbenzoate CAS No. 2248301-67-7

Tert-butyl 3-amino-4-ethylbenzoate

Cat. No.: B2461822
CAS No.: 2248301-67-7
M. Wt: 221.3
InChI Key: MCQCQUDSNLKNRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-ethylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-ethylbenzoate typically involves the esterification of 3-amino-4-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-ethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-amino-4-ethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Tert-butyl 4-amino-3-ethylbenzoate
  • Tert-butyl 3-amino-4-methylbenzoate
  • Tert-butyl 3-amino-4-isopropylbenzoate

Comparison: Tert-butyl 3-amino-4-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

tert-butyl 3-amino-4-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-9-6-7-10(8-11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQCQUDSNLKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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